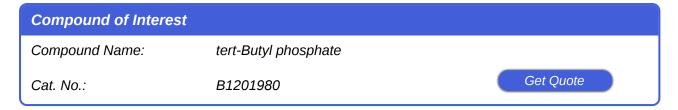


A Technical Guide to tert-Butyl Phosphate: Properties, Applications, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phosphate, specifically tert-butyl dihydrogen phosphate, is an organophosphate compound with significant utility in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bulky tert-butyl group confers unique reactivity and stability, making it a valuable tool for chemists. This technical guide provides a comprehensive overview of the properties of **tert-butyl phosphate**, its applications, and detailed experimental protocols relevant to its use.

Core Data

CAS Number: 2382-75-4[1][2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of tert-butyl dihydrogen phosphate. While experimental data for some properties are limited in publicly available literature, computed values from reliable databases are provided.



Identifier	Value	Source
IUPAC Name	tert-butyl dihydrogen phosphate	[1]
Molecular Formula	C4H11O4P	[1][2]
Molecular Weight	154.10 g/mol	[1]
Canonical SMILES	CC(C)(C)OP(=O)(O)O	[1][2]
InChI Key	IRDFFAPCSABAGK- UHFFFAOYSA-N	[1][2]

Property	Value	Source
Physical State	Colorless liquid	[2]
Boiling Point	272.5 ± 23.0 °C (Predicted)	[3]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[3]
рКа	1.97 ± 0.10 (Predicted)	[3]
XLogP3	-0.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]

Applications in Research and Drug Development

The primary application of **tert-butyl phosphate** derivatives in research and drug development lies in their use as protecting groups for phosphate moieties, particularly in the synthesis of phosphopeptides and modified oligonucleotides. The steric bulk of the tert-butyl group provides stability to the phosphate group under various reaction conditions, and it can be removed under specific acidic conditions.



A notable example of the use of a tert-butyl-containing precursor is in the synthesis of the drug Nirogacestat. Nirogacestat is a gamma-secretase inhibitor approved for the treatment of desmoid tumors.[4] In one of the synthetic routes to Nirogacestat, tert-butyl (2S)-2-aminopentanoate is used as a key building block. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during subsequent transformations in the synthetic sequence.[4]

Experimental Protocols

A common application of tert-butyl groups in phosphorylation chemistry is the use of di-tert-butyl phosphoramidite reagents for the phosphorylation of alcohols, including hydroxyl groups on amino acids like serine, threonine, and tyrosine during solid-phase peptide synthesis (SPPS).

Protocol: On-Resin Phosphorylation of a Serine Residue using Di-tert-butyl N,N-diethylphosphoramidite

This protocol describes a general procedure for the phosphorylation of a serine residue on a resin-bound peptide.

Materials:

- Peptide-resin with an unprotected serine hydroxyl group
- Di-tert-butyl N,N-diethylphosphoramidite
- Ethylthiotetrazole (ETT) or 1H-Tetrazole solution in acetonitrile
- Oxidizing solution (e.g., tert-butyl hydroperoxide (TBHP) in decane or iodine in THF/pyridine/water)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Acetonitrile, anhydrous



Cleavage and deprotection cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

- Resin Swelling and Deprotection: Swell the peptide-resin in anhydrous DMF for 30 minutes, followed by washing with anhydrous DCM. Ensure the terminal Fmoc protecting group is removed to expose the free amine if subsequent amino acid couplings are desired, or that the specific serine hydroxyl is available for phosphorylation.
- Phosphitylation:
 - Wash the resin with anhydrous acetonitrile (3 x 1 min).
 - Prepare a solution of di-tert-butyl N,N-diethylphosphoramidite (5-10 equivalents) and ETT (0.25 M in acetonitrile, 5-10 equivalents) in anhydrous acetonitrile.
 - Add the solution to the resin and agitate at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test like the ninhydrin test if the N-terminus is the target.
- Washing: Wash the resin thoroughly with anhydrous acetonitrile (3 x 1 min) and then with anhydrous DCM (3 x 1 min).
- Oxidation:
 - Prepare the oxidizing solution (e.g., 0.2 M iodine in THF/pyridine/water 20:5:4 v/v/v or 5.5 M TBHP in decane).
 - Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature. A
 color change is typically observed.
- Washing: Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
- Cleavage and Deprotection:
 - o Dry the resin under a stream of nitrogen.



- Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
- Stir the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the phosphate and other acidlabile side-chain protecting groups.
- Product Isolation:
 - Filter the resin and collect the filtrate.
 - Precipitate the crude phosphopeptide by adding cold diethyl ether.
 - Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts related to the use of **tert-butyl phosphate** and its derivatives.



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Caption: A simplified workflow for the synthesis of a phosphopeptide using a tert-butyl protected phosphoramidite.





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Caption: Role of a tert-butyl protecting group in an early-stage synthesis of Nirogacestat.

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